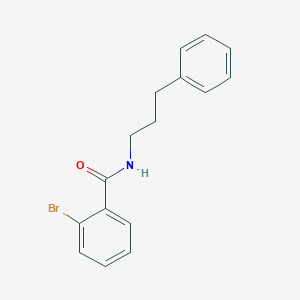

2-bromo-N-(3-phenylpropyl)benzamide

Description

Properties

Molecular Formula |

C16H16BrNO |

|---|---|

Molecular Weight |

318.21g/mol |

IUPAC Name |

2-bromo-N-(3-phenylpropyl)benzamide |

InChI |

InChI=1S/C16H16BrNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) |

InChI Key |

OEOFRGMCYQJJJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Br |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of 2-bromo-N-(3-phenylpropyl)benzamide (A19) and its analogs:

Physicochemical and Spectroscopic Comparisons

- NMR Shifts : A19’s ¹H NMR shows aromatic protons at δ 7.15–7.58 ppm and alkyl chain signals (δ 1.97–3.50 ppm) . Fluorinated analogs () exhibit downfield shifts for fluorine-adjacent protons.

- LCMS Data : A19’s retention time (12.01 min) contrasts with cyclopropane derivatives (e.g., 3k: Rf = 0.19 in pentane/EtOAc) , reflecting polarity differences.

Research Implications and Gaps

- Biological Relevance: While A19 is noted in inhibitor studies , biological data for most analogs are absent. Fluorinated and heterocyclic derivatives warrant further evaluation for target binding.

- Synthetic Optimization : A19’s mild synthesis conditions are advantageous over reflux-dependent methods (), but scalability and yield comparisons are lacking.

Preparation Methods

Acylation with 2-Bromobenzoyl Chloride

The most widely reported method involves reacting 3-phenylpropylamine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

Dissolve 3-phenylpropylamine (1.0 equiv) in dry dichloromethane (DCM) or acetonitrile.

-

Add 2-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 4–12 hours.

-

Quench with water, extract with DCM, and purify via recrystallization or column chromatography.

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Purity | >95% (HPLC) |

| Solvent | Acetonitrile/DCM |

| Base | Triethylamine |

| Reaction Time | 6–8 hours |

Carbodiimide-Mediated Coupling

Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency for sterically hindered substrates ().

-

Mix 2-bromobenzoic acid (1.0 equiv), 3-phenylpropylamine (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DCM.

-

Stir at 25°C for 12–24 hours.

-

Extract with NaHCO₃, dry over MgSO₄, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Catalyst | EDCI/HOBt |

| Solvent | DCM |

Bromination of N-(3-phenylpropyl)benzamide

Electrophilic Aromatic Bromination

Direct bromination of N-(3-phenylpropyl)benzamide using Br₂ or N-bromosuccinimide (NBS) achieves regioselective substitution at the ortho position ().

-

Dissolve N-(3-phenylpropyl)benzamide (1.0 equiv) in acetic acid.

-

Add Br₂ (1.1 equiv) dropwise at 0°C.

-

Stir for 2 hours, quench with NaHSO₃, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Regioselectivity | >90% ortho |

| Byproducts | Di-brominated derivatives |

Electrochemical Bromination

An eco-friendly approach employs HBr electrolysis to generate bromine in situ, minimizing waste ().

-

Use a Pt electrode in a mixture of N-(3-phenylpropyl)benzamide, HBr (45%), and THF.

-

Apply 1.5 V for 4 hours at room temperature.

-

Neutralize with Na₂CO₃, filter, and recrystallize.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 97.1% |

| Current Efficiency | >90% |

| Purity | 95.6% (HPLC) |

Synthesis of 3-Phenylpropylamine Precursor

Gabriel Synthesis ( )

3-Phenylpropylamine is prepared via hydrazinolysis of a phthalimide intermediate.

-

React 1-chloro-3-phenylpropane with potassium phthalimide in DMF.

-

Hydrolyze the product with hydrazine hydrate in methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 95–99% |

| Purity | 98.4% (HPLC) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acylation | 82–89 | >95 | High selectivity, short reaction time | Requires toxic acyl chlorides |

| EDCI/HOBt Coupling | 78–85 | >90 | Mild conditions | Costly reagents |

| Electrophilic Bromination | 70–75 | 85–90 | Simple setup | Low regioselectivity |

| Electrochemical | 97.1 | 95.6 | Eco-friendly, high yield | Specialized equipment required |

Emerging Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.